2,5-Dihydroxyterephthalic acid;zirconium;octahydrate
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Overview
Description
2,5-Dihydroxyterephthalic acid;zirconium;octahydrate: is a coordination compound that combines 2,5-dihydroxyterephthalic acid with zirconium and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Synthesis of 2,5-Dihydroxyterephthalic Acid:
-
Synthesis of Zirconium-Based Metal-Organic Frameworks:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Dihydroxyterephthalic acid can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
- Oxidation leads to quinones.
- Reduction results in hydroquinone derivatives.
- Substitution yields various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metals .
Biology and Medicine:
- Potential applications in drug delivery systems and as a component in bio-compatible materials.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound acts by forming coordination bonds with metal ions, leading to the formation of stable metal-organic frameworks.
- These frameworks exhibit unique properties such as high surface area, tunable porosity, and catalytic activity, making them suitable for various applications .
Comparison with Similar Compounds
2,5-Dihydroxyterephthalic acid: The parent compound without zirconium and water molecules.
Terephthalic acid: Lacks hydroxyl groups, resulting in different chemical properties.
Isophthalic acid: Positional isomer with hydroxyl groups at different positions.
Uniqueness:
Properties
Molecular Formula |
C48H52O44Zr6 |
---|---|
Molecular Weight |
1880.2 g/mol |
IUPAC Name |
2,5-dihydroxyterephthalic acid;zirconium;octahydrate |
InChI |
InChI=1S/6C8H6O6.8H2O.6Zr/c6*9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;;;;;;;;;;;/h6*1-2,9-10H,(H,11,12)(H,13,14);8*1H2;;;;;; |
InChI Key |
JTQIBVYBJIZDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O.O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr].[Zr].[Zr].[Zr] |
Origin of Product |
United States |
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